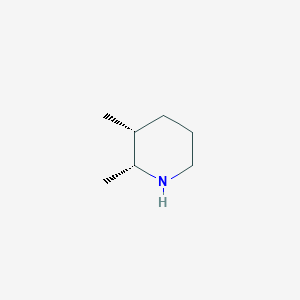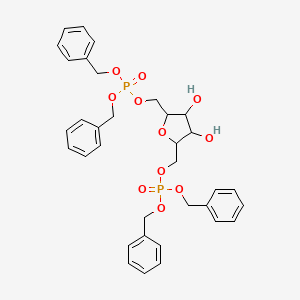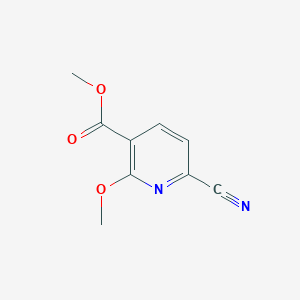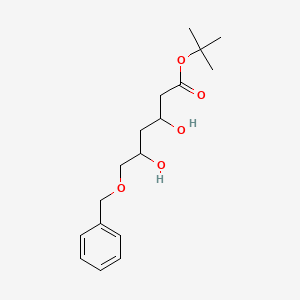
2-(Cbz-amino)-2-(2,3-dimethoxyphenyl)acetic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cbz-amino)-2-(2,3-dimethoxyphenyl)acetic Acid is an organic compound that features a carbobenzoxy (Cbz) protected amino group and a dimethoxyphenyl moiety. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cbz-amino)-2-(2,3-dimethoxyphenyl)acetic Acid typically involves the following steps:
Protection of the amino group: The amino group is protected using a carbobenzoxy (Cbz) group to prevent unwanted reactions during subsequent steps.
Formation of the acetic acid moiety: The acetic acid moiety is introduced through a series of reactions, often starting from commercially available precursors.
Introduction of the dimethoxyphenyl group: The dimethoxyphenyl group is introduced via electrophilic aromatic substitution or other suitable methods.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Cbz-amino)-2-(2,3-dimethoxyphenyl)acetic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and the development of new compounds.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(Cbz-amino)-2-(2,3-dimethoxyphenyl)acetic Acid involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating signaling pathways, and influencing cellular processes. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
2-(Cbz-amino)-2-phenylacetic Acid: Lacks the dimethoxy groups, which may affect its reactivity and biological activity.
2-(Cbz-amino)-2-(3,4-dimethoxyphenyl)acetic Acid: Similar structure but with different substitution pattern on the phenyl ring.
2-(Cbz-amino)-2-(2,3-dimethoxyphenyl)propanoic Acid: Contains an additional methyl group, which may influence its properties.
Uniqueness
2-(Cbz-amino)-2-(2,3-dimethoxyphenyl)acetic Acid is unique due to the presence of both the Cbz-protected amino group and the 2,3-dimethoxyphenyl moiety. These structural features may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C18H19NO6 |
|---|---|
Molecular Weight |
345.3 g/mol |
IUPAC Name |
2-(2,3-dimethoxyphenyl)-2-(phenylmethoxycarbonylamino)acetic acid |
InChI |
InChI=1S/C18H19NO6/c1-23-14-10-6-9-13(16(14)24-2)15(17(20)21)19-18(22)25-11-12-7-4-3-5-8-12/h3-10,15H,11H2,1-2H3,(H,19,22)(H,20,21) |
InChI Key |
IIRZYRUIOTVKQL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(5alpha,11beta)-11-[4-(Dimethylamino)phenyl]-5-hydroxy-estr-9-ene-3,17-dione Cyclic 3-(1,2-Ethanediyl Acetal)](/img/structure/B12288702.png)






![3-Amino-4-[4-(tert-butyl)phenyl]butyric Acid](/img/structure/B12288746.png)




